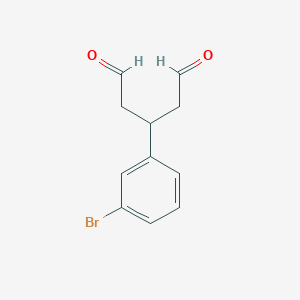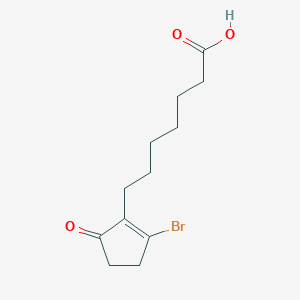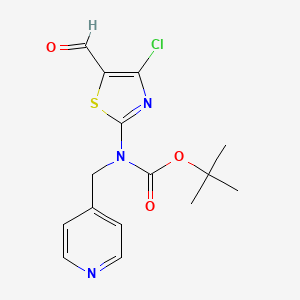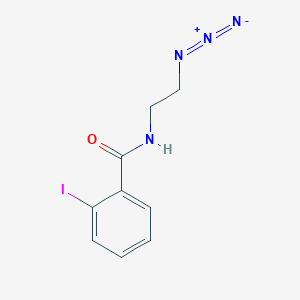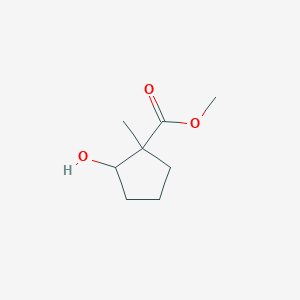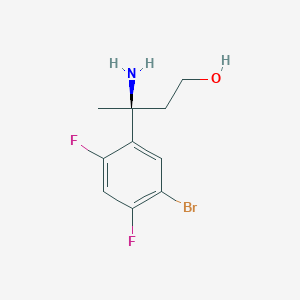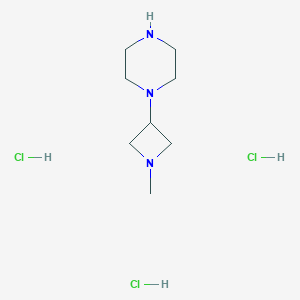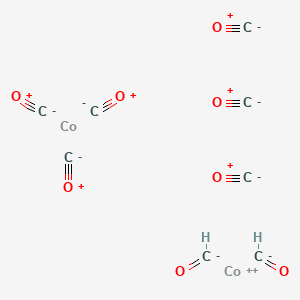
carbon monoxide;cobalt;cobalt(2+);methanone
Vue d'ensemble
Description
carbon monoxide;cobalt;cobalt(2+);methanone is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in both academic and industrial research.
Méthodes De Préparation
The synthesis of carbon monoxide;cobalt;cobalt(2+);methanone involves specific synthetic routes and reaction conditions. According to available data, the compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic routes and experimental outcomes are documented in various chemical synthesis databases. Industrial production methods for this compound typically involve large-scale chemical processes that ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
carbon monoxide;cobalt;cobalt(2+);methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
Applications De Recherche Scientifique
carbon monoxide;cobalt;cobalt(2+);methanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic effects and its role in various biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbon monoxide;cobalt;cobalt(2+);methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
carbon monoxide;cobalt;cobalt(2+);methanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups The distinct properties of this compound, such as its reactivity and stability, set it apart from these similar compounds
Propriétés
Formule moléculaire |
C8H2Co2O8 |
|---|---|
Poids moléculaire |
343.96 g/mol |
Nom IUPAC |
carbon monoxide;cobalt;cobalt(2+);methanone |
InChI |
InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |
Clé InChI |
BXCQGSQPWPGFIV-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

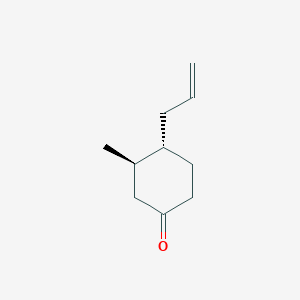

![ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B8277056.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)
